

Effect of humidity on the stability of HPMCAS powders and formulations.

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Compound of Interest

Compound Name: *Hypromellose acetate succinate*

Cat. No.: *B1207939*

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Technical Support Center: HPMCAS Stability in the Presence of Humidity

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with humidity and the stability of Hypromellose Propyl Methylcellulose Acetate Succinate (HPMCAS) powders and formulations.

Frequently Asked Questions (FAQs)

Q1: How does humidity affect the physical stability of HPMCAS powder?

A1: Humidity can significantly impact the physical stability of HPMCAS powder by acting as a plasticizer. When exposed to humid air, HPMCAS absorbs water, which lowers its glass transition temperature (T_g).^{[1][2]} A lower T_g increases the molecular mobility of the polymer, which can lead to undesirable physical changes such as caking and loss of powder flowability.^{[3][4]} HPMCAS is relatively hydrophobic and absorbs less water compared to other polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).^[1] For instance, at 75% relative humidity (RH), HPMCAS-M absorbs about 6% water by weight, whereas PVP and HPMC absorb approximately 23% and 10%, respectively.^[1] This lower water absorption helps HPMCAS maintain a higher T_g even at elevated humidity, contributing to its excellent physical stability.^[1]

Q2: What is the impact of humidity on the stability of amorphous solid dispersions (ASDs) formulated with HPMCAS?

A2: Humidity is a critical factor in the stability of amorphous solid dispersions (ASDs) as it can induce phase separation and crystallization of the active pharmaceutical ingredient (API).[5][6][7] The absorption of moisture by the HPMCAS matrix lowers the T_g of the dispersion, increasing the mobility of the API and the risk of crystallization.[2][8] However, HPMCAS-based ASDs generally exhibit good physical stability even under high humidity conditions due to the polymer's relatively low hygroscopicity.[1][6] For example, a 25 wt % drug/HPMCAS-M ASD showed no signs of phase separation after 36 months at 25°C/60% RH or after 6 months at 40°C/75% RH.[1] The stability of an ASD is also dependent on the properties of the API; more hydrophobic drugs may be more susceptible to moisture-induced phase separation.[7]

Q3: Can humidity affect the chemical stability of HPMCAS?

A3: Yes, high humidity, especially in combination with elevated temperatures, can potentially lead to the hydrolysis of the ester linkages (acetate and succinate) in HPMCAS.[9] This can result in the release of acetic and succinic acid, which may alter the microenvironment pH and potentially affect the stability of the API within a formulation.[10][11] While HPMCAS is generally considered chemically stable, processing conditions like hot-melt extrusion at high temperatures can accelerate this degradation, and the presence of moisture can be a contributing factor.[10][12]

Q4: How does the grade of HPMCAS influence its sensitivity to humidity?

A4: Different grades of HPMCAS have varying ratios of acetyl and succinoyl substituents, which influences their solubility and potentially their interaction with water.[11][13] While extensive comparative studies on the hygroscopicity of different HPMCAS grades are not readily available in the provided search results, the overall hydrophobic character of the polymer contributes to its low water uptake across grades.[1] The choice of grade is primarily dictated by the desired pH-dependent release characteristics of the formulation.[13]

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
Powder Caking/Poor Flowability	High ambient humidity leading to moisture absorption and plasticization of HPMCAS powder.	- Store HPMCAS powder in well-sealed containers with desiccants. - Control the relative humidity of the storage and processing environments to below 40-60% RH.[14] - If caking has occurred, gentle milling or sieving may be attempted, but the root cause of moisture exposure should be addressed.
Crystallization of API in ASD	Moisture absorption by the HPMCAS matrix, leading to a decrease in Tg and increased API mobility.	- Package the ASD formulation in moisture-protective packaging (e.g., alu-alu blisters, containers with desiccants).[13] - Control humidity during manufacturing and storage. - Consider using a higher drug-to-polymer ratio if the formulation is at the edge of its stability limit. - Evaluate the use of a less hygroscopic grade of HPMCAS if available and suitable for the formulation.[6]

Changes in Dissolution Profile	Moisture-induced phase separation or partial crystallization of the API within the ASD.	<ul style="list-style-type: none">- Perform solid-state characterization (e.g., PXRD, DSC) to check for crystallinity.- Review the packaging and storage conditions to ensure protection from humidity.- Re-evaluate the formulation composition and manufacturing process to enhance stability.
Unexpected pH changes in Formulation	Potential hydrolysis of HPMCAS at high humidity and temperature, releasing acetic and succinic acid.	<ul style="list-style-type: none">- Monitor the levels of free acetic and succinic acid in the formulation over time, especially under accelerated stability conditions.- Optimize processing parameters (e.g., lower temperature during hot-melt extrusion) to minimize degradation.^{[10][11]}- Ensure the API is compatible with a slightly acidic microenvironment.

Data Presentation

Table 1: Effect of Relative Humidity on Glass Transition Temperature (Tg) of HPMCAS

HPMCAS Grade	Relative Humidity (%)	Glass Transition Temperature (Tg) (°C)
HPMCAS-M	Dry Conditions (<5% RH)	~120 ^[1]
HPMCAS-M	75% RH	>70 ^[1]
HPMCAS (general)	-	Decreases with increasing moisture content ^{[2][8]}

Table 2: Equilibrium Water Absorption of Different Polymers at 25°C

Polymer	Relative Humidity (%)	Water Absorption (wt %)
HPMCAS-M	75	~6 ^[1]
HPMC	75	~10 ^[1]
PVP	75	~23 ^[1]

Experimental Protocols

1. Determination of Glass Transition Temperature (T_g) using Differential Scanning Calorimetry (DSC)

- Purpose: To measure the T_g of HPMCAS powder or an ASD, which is a key indicator of its physical stability.
- Methodology:
 - Equilibrate the sample (5-10 mg) at a specific relative humidity (RH) overnight in a controlled humidity chamber or a desiccator with a saturated salt solution.^{[1][15]}
 - Hermetically seal the equilibrated sample in an aluminum DSC pan.
 - Place the pan in the DSC instrument.
 - Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.^[15]
 - The T_g is determined as the midpoint of the transition in the heat flow curve.^[1]

2. Measurement of Water Sorption using Dynamic Vapor Sorption (DVS)

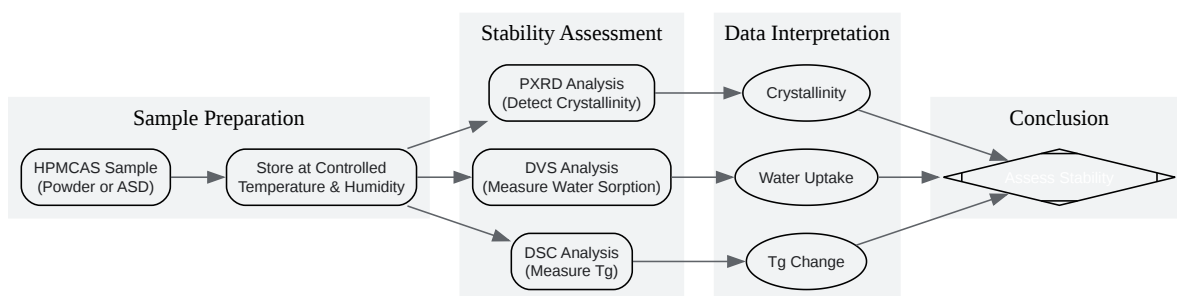
- Purpose: To quantify the amount of water absorbed by HPMCAS at different relative humidity levels.
- Methodology:
 - Place a known mass of the sample (5-25 mg) in the DVS instrument.^[15]

- The instrument will expose the sample to a series of increasing RH steps (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25°C).[8][15]
- At each RH step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).[15]
- The amount of water absorbed at each RH is calculated as the percentage increase in mass from the initial dry mass.

3. Assessment of Physical Stability using Powder X-ray Diffraction (PXRD)

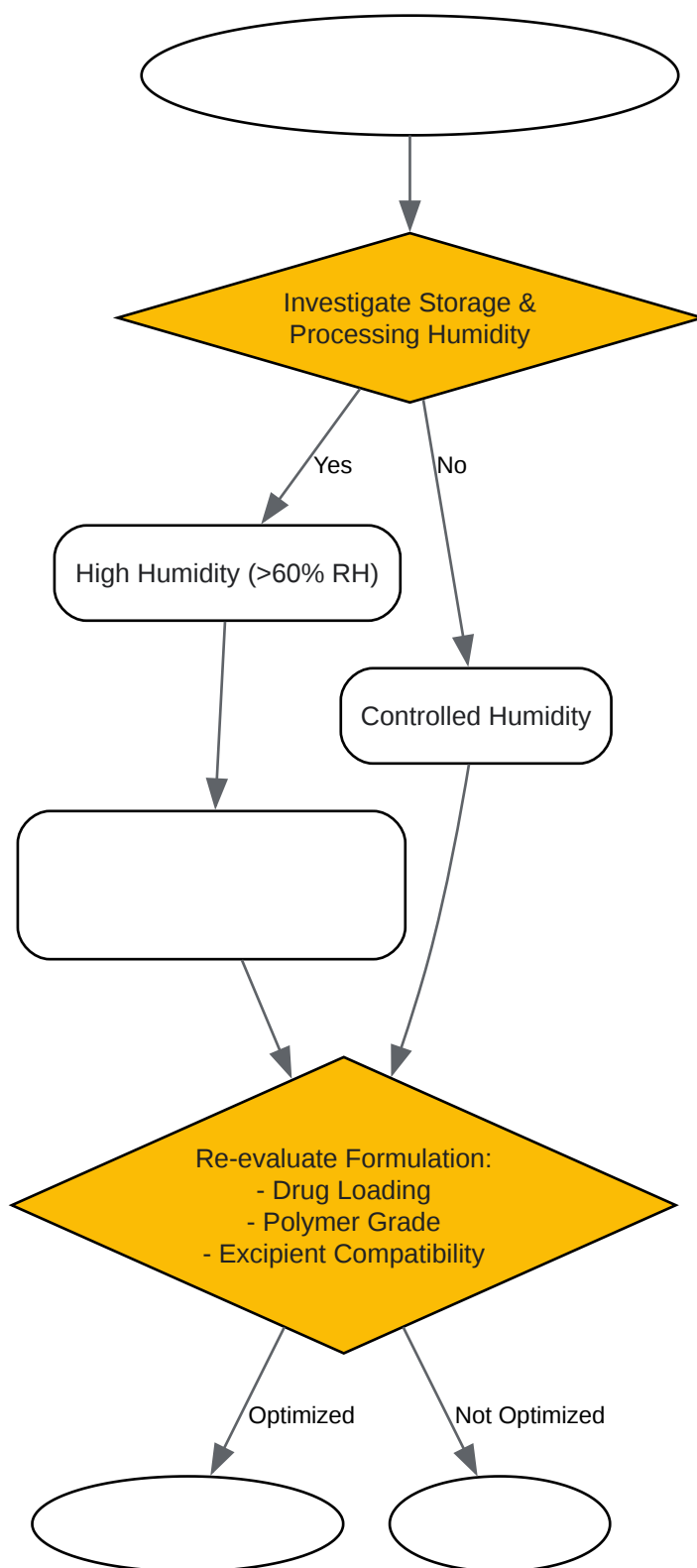
- Purpose: To detect the presence of crystalline material in an amorphous HPMCAS formulation, indicating physical instability.
- Methodology:
 - Store the HPMCAS formulation under specific temperature and humidity conditions for a predetermined duration.
 - At each time point, take a representative sample of the formulation.
 - Gently pack the sample into a PXRD sample holder.
 - Analyze the sample using a PXRD instrument over a specific 2θ range (e.g., 5-40°).[15]
 - The absence of sharp peaks (Bragg peaks) in the diffractogram confirms the amorphous nature of the sample. The appearance of peaks indicates crystallization.

Visualizations



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Caption: Experimental workflow for assessing HPMCAS stability.



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Caption: Troubleshooting flowchart for HPMCAS stability issues.

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